2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride
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Overview
Description
2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, a trifluoroethoxy group, and an acetamide moiety.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
As a novel compound, its effects on various biochemical pathways are still under investigation .
Pharmacokinetics
The compound’s bioavailability, half-life, and other pharmacokinetic parameters are yet to be determined .
Result of Action
As a novel compound, its effects at the molecular and cellular level are still under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes. One common method involves the reaction of 2,2,2-trifluoroethanol with methylamine to form the corresponding trifluoroethylamine derivative, which is then reacted with acetic acid to yield the acetamide derivative. The reaction conditions typically require low temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction typically yields amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: Similar structure but with an ethyl group instead of an ethoxy group.
2-Amino-N-ethyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: The presence of the trifluoroethoxy group in 2-Amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride imparts unique chemical and physical properties compared to similar compounds, making it particularly useful in specific applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-methyl-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O2.ClH/c1-10(4(11)2-9)12-3-5(6,7)8;/h2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYQKPBWQJFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CN)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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